DHMB

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

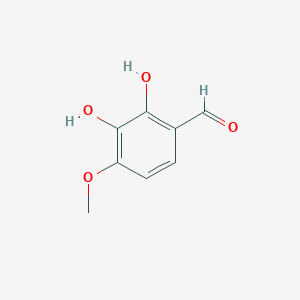

2,3-dihydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZYLUUHIAKDJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468513 | |

| Record name | 2,3-Dihydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4055-69-0 | |

| Record name | 2,3-Dihydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-dihydroxy-4-methoxybenzaldehyde: Synthesis, Physicochemical Properties, and Inferred Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dihydroxy-4-methoxybenzaldehyde, a phenolic aldehyde with potential applications in medicinal chemistry and drug development. While direct research on the biological activities of this specific isomer is limited, this document consolidates available information on its synthesis and physicochemical properties. Furthermore, it explores the potential pharmacological activities of 2,3-dihydroxy-4-methoxybenzaldehyde by examining the well-documented biological effects of its structural isomers and related compounds. This guide aims to serve as a foundational resource to stimulate further investigation into the therapeutic potential of this molecule.

Introduction

Phenolic aldehydes are a class of organic compounds that have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. 2,3-dihydroxy-4-methoxybenzaldehyde is a member of this class, characterized by a benzaldehyde core with two adjacent hydroxyl groups and a methoxy group.

It is important to note that, to date, there is a notable scarcity of published research directly investigating the biological and pharmacological properties of 2,3-dihydroxy-4-methoxybenzaldehyde. However, its structural similarity to other well-studied phenolic aldehydes, such as 2-hydroxy-4-methoxybenzaldehyde and 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde), suggests that it may possess a comparable spectrum of activities. This guide, therefore, presents a detailed account of the known attributes of 2,3-dihydroxy-4-methoxybenzaldehyde and extrapolates its potential biological profile based on the activities of its structural analogs. The information presented herein is intended to provide a strong basis for future research and drug discovery efforts centered on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-dihydroxy-4-methoxybenzaldehyde is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₄ | N/A |

| Molecular Weight | 168.15 g/mol | N/A |

| Appearance | Light yellow solid | [1] |

| CAS Number | 4055-69-0 | [2] |

| Melting Point | 128-131 °C | [1] |

Synthesis of 2,3-dihydroxy-4-methoxybenzaldehyde

An efficient synthesis for isotopically labeled [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde has been reported, which can be adapted for the synthesis of the unlabeled compound. The synthesis involves a multi-step process starting from acyclic precursors.

Synthetic Workflow

The overall synthetic scheme is depicted below. The process begins with the formation of a labeled hexanoate, followed by cyclization, aromatization, and a series of functional group manipulations to yield the target molecule.

Experimental Protocol: Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde

The following protocol is adapted from the synthesis of the ¹³C-labeled compound and can be modified for the unlabeled version by using unlabeled methyl iodide.

Step 1: Synthesis of Methyl 5-oxo-[6-¹³C]-hexanoate

-

Generate [¹³C]-lithium dimethyl cuprate from [¹³C]-methyl iodide, lithium, and copper(I) iodide.

-

React glutaric monomethyl ester chloride with the freshly prepared [¹³C]-lithium dimethyl cuprate.

-

The reaction yields methyl 5-oxo-[6-¹³C]-hexanoate.

Step 2: Cyclization to [2-¹³C]-Cyclohexane-1,3-dione

-

Perform an intramolecular Claisen condensation of methyl 5-oxo-[6-¹³C]-hexanoate using a suitable base (e.g., potassium tert-butoxide).

-

This cyclization step affords [2-¹³C]-cyclohexane-1,3-dione.

Step 3: Aromatization and Methylation to 1,3-Dimethoxybenzene

-

Aromatize [2-¹³C]-cyclohexane-1,3-dione. This can be achieved through catalytic dehydrogenation (e.g., with Pd/C).

-

Subsequent methylation of the resulting resorcinol derivative yields 1,3-dimethoxybenzene.

Step 4: Introduction of an Additional Methoxy Group

-

Subject 1,3-dimethoxybenzene to a sequence of formylation, Baeyer-Villiger oxidation, hydrolysis, and methylation to introduce a third methoxy group.

Step 5: Ortho-formylation and Selective Demethylation

-

Perform an ortho-formylation reaction on the trimethoxybenzene derivative.

-

Carry out a selective demethylation to yield the final product, 2,3-dihydroxy-4-methoxybenzaldehyde.

Potential Biological Activities (Inferred from Structural Analogs)

As direct studies on 2,3-dihydroxy-4-methoxybenzaldehyde are lacking, this section explores the potential biological activities by examining the properties of its structural isomers and related compounds.

Potential Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic ring is crucial for this activity.

The isomer 2-hydroxy-4-methoxybenzaldehyde has been shown to possess antioxidant activity. It scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and acts as a metal chelator.

| Compound | Assay | IC₅₀ |

| 2-hydroxy-4-methoxybenzaldehyde | DPPH radical scavenging | 9.04 mg/mL |

| 2-hydroxy-4-methoxybenzaldehyde | Ferrozine-Fe²⁺ complex inhibition | 2.31 mg/mL |

Table 1: Antioxidant activity of 2-hydroxy-4-methoxybenzaldehyde.

Given the presence of two hydroxyl groups, it is plausible that 2,3-dihydroxy-4-methoxybenzaldehyde would exhibit significant, if not superior, antioxidant activity compared to its monohydroxy isomer.

Potential Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways.

3,4-Dihydroxybenzaldehyde has demonstrated anti-neuroinflammatory effects. It has been shown to modulate microglia polarization and reduce the production of inflammatory mediators by inhibiting the MAPK and NF-κB signaling pathways.

Based on these findings, 2,3-dihydroxy-4-methoxybenzaldehyde could potentially exert anti-inflammatory effects through similar mechanisms.

Potential Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Phenolic compounds have been investigated for their activity against a broad range of microorganisms.

2-hydroxy-4-methoxybenzaldehyde is active against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.

| Organism Type | Organism | MIC (µg/mL) |

| Gram-positive bacteria | Staphylococcus aureus, etc. | 100-200 |

| Gram-negative bacteria | Escherichia coli, etc. | 125-200 |

| Fungus | Candida albicans | 150 |

Table 2: Antimicrobial activity of 2-hydroxy-4-methoxybenzaldehyde.

Furthermore, it has been shown to reduce the production of the virulence factor staphyloxanthin in methicillin-resistant S. aureus (MRSA) and can enhance the sensitivity of MRSA to certain antibiotics. The presence of the dihydroxy moiety in 2,3-dihydroxy-4-methoxybenzaldehyde may influence its antimicrobial spectrum and potency.

Potential Anticancer Activity

The development of novel anticancer agents remains a critical area of research. Certain phenolic aldehydes and their derivatives have shown promise as anticancer agents. For instance, Schiff bases derived from 2,4-dihydroxybenzaldehyde have been identified as inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone that is a key target in cancer therapy.

| Compound | Cell Line | IC₅₀ (µM) |

| 2,4-dihydroxybenzaldehyde derived Schiff base 13 | PC3 (prostate cancer) | 4.85 |

| 2,4-dihydroxybenzaldehyde derived Schiff base 5 | PC3 (prostate cancer) | 7.43 |

| 2,4-dihydroxybenzaldehyde derived Schiff base 6 | PC3 (prostate cancer) | 7.15 |

Table 3: Anticancer activity of 2,4-dihydroxybenzaldehyde derivatives.

The structural features of 2,3-dihydroxy-4-methoxybenzaldehyde make it a candidate for derivatization to explore potential anticancer activities, possibly through mechanisms such as Hsp90 inhibition.

Experimental Protocols for Biological Activity Assessment

The following are detailed methodologies for key experiments that could be employed to investigate the biological activities of 2,3-dihydroxy-4-methoxybenzaldehyde.

DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Prepare a stock solution of 2,3-dihydroxy-4-methoxybenzaldehyde in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.

-

In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

-

Include a positive control (e.g., ascorbic acid or trolox) and a negative control (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Determination of Minimum Inhibitory Concentration (MIC) (Antimicrobial Activity)

-

Prepare a serial dilution of 2,3-dihydroxy-4-methoxybenzaldehyde in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each dilution with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism without the test compound) and a negative control (broth only).

-

Incubate the cultures under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MTT Assay for Cell Viability (Anticancer Activity)

-

Seed cancer cells (e.g., PC3) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2,3-dihydroxy-4-methoxybenzaldehyde for a specified period (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (solvent only).

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of around 570 nm.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Conclusion and Future Directions

2,3-dihydroxy-4-methoxybenzaldehyde is a phenolic aldehyde with a chemical structure that suggests a range of potentially valuable biological activities. While direct experimental evidence is currently lacking, the known antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of its structural isomers and related compounds provide a strong rationale for its investigation.

Future research should focus on the systematic evaluation of the biological activities of 2,3-dihydroxy-4-methoxybenzaldehyde using the experimental protocols outlined in this guide. Key areas of investigation should include:

-

Comprehensive antioxidant profiling: Beyond DPPH, assessing its effects in cellular antioxidant assays.

-

In-depth anti-inflammatory studies: Investigating its effects on various inflammatory pathways in different cell types and in vivo models.

-

Broad-spectrum antimicrobial screening: Testing its efficacy against a wider range of clinically relevant bacteria and fungi, including resistant strains.

-

Anticancer activity and mechanism of action: Screening against a panel of cancer cell lines and elucidating the underlying molecular mechanisms.

The synthesis of a library of derivatives based on the 2,3-dihydroxy-4-methoxybenzaldehyde scaffold could also lead to the discovery of novel therapeutic agents. This technical guide serves as a call to action for the research community to explore the untapped potential of this intriguing molecule.

References

An In-depth Technical Guide to 2,3-Dihydroxy-4-methoxybenzaldehyde (DHMB)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The acronym "DHMB" can refer to several different chemical compounds. This document focuses specifically on 2,3-Dihydroxy-4-methoxybenzaldehyde , a molecule that has demonstrated notable antifungal and anti-inflammatory properties.

Introduction

2,3-Dihydroxy-4-methoxybenzaldehyde (this compound) is a small organic molecule with the chemical formula C₈H₈O₄.[1][2] It has emerged as a compound of interest due to its demonstrated biological activities, including antifungal and anti-inflammatory effects.[1][2][3][4] Notably, it has shown efficacy against drug-resistant strains of the opportunistic pathogen Candida albicans and has exhibited protective effects on intestinal epithelial cells in models of intestinal inflammation.[2][5] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with relevant experimental protocols and mechanistic insights.

Chemical Structure and Properties

This compound is a benzaldehyde derivative with two hydroxyl groups and one methoxy group substituted on the benzene ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,3-Dihydroxy-4-methoxybenzaldehyde | [2] |

| Synonyms | This compound | [2][6] |

| CAS Number | 4055-69-0 | [2][7] |

| Molecular Formula | C₈H₈O₄ | [1][2][7] |

| Molecular Weight | 168.15 g/mol | [1][2][6][7] |

| Appearance | Solid powder | [2] |

| Purity | >98% | [2] |

| SMILES | O=CC1=CC=C(OC)C(O)=C1O | [2] |

| InChI Key | OJZYLUUHIAKDJT-UHFFFAOYSA-N | [2] |

| Solubility | Soluble in DMSO | [6] |

| Storage | Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C | [2] |

Table 2: Computational Chemistry Data for this compound

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 66.76 Ų | [7] |

| LogP | 0.9189 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Rotatable Bonds | 2 | [7] |

Biological Activity

This compound has demonstrated significant antifungal and anti-inflammatory properties in both in vitro and in vivo studies.[2][5]

This compound exhibits potent antifungal activity, particularly against Candida albicans, including strains resistant to conventional antifungal agents like fluconazole and caspofungin.[2][5] The aldehyde and phenolic hydroxyl groups on the aromatic ring have been shown to be crucial for its biological activity, as modifications to these groups lead to a significant decrease or total loss of antifungal efficacy.[8]

In a dextran sodium sulphate (DSS)-induced colitis model in mice, this compound was found to reduce the clinical and histological scores of inflammation.[2][5] It also promoted the elimination of C. albicans from the gut and helped re-establish the population of anaerobic bacteria, suggesting a dual role in combating fungal infection and mitigating associated inflammation.[2]

Experimental Protocols

For instance, the synthesis of a related isotopically labelled compound, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, involved a multi-step process starting from acyclic precursors, followed by cyclization, aromatization, and a series of functional group manipulations including formylation, Baeyer-Villiger oxidation, hydrolysis, methylation, and finally, selective demethylation to yield the desired product.[1] A typical synthesis of a methoxybenzaldehyde can also involve the methylation of a corresponding hydroxybenzaldehyde using a methylating agent like methyl sulfate in the presence of a base.[7]

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans, based on standard methodologies.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol Steps:

-

Inoculum Preparation: Candida albicans strains are cultured on Sabouraud dextrose agar. A suspension is then prepared in RPMI 1640 medium and adjusted to a concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

-

Drug Dilution: A stock solution of this compound is prepared in DMSO. Serial twofold dilutions are then performed in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.

-

Incubation: The plate is incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the absorbance at 530 nm.[9]

The following protocol outlines the induction of colitis in mice and subsequent treatment with this compound to evaluate its anti-inflammatory effects, as described by Bortolus et al. (2019).[2]

Caption: Experimental workflow for the in vivo anti-inflammatory assay of this compound.

Protocol Steps:

-

Animal Model: Use a susceptible mouse strain, such as C57BL/6.

-

Colitis Induction: Provide mice with drinking water containing 3% (w/v) dextran sodium sulphate (DSS) for 7 days to induce acute colitis.

-

Fungal Infection: On a specified day (e.g., day 2), infect the mice with a suspension of C. albicans via oral gavage.

-

This compound Treatment: Administer this compound (e.g., at a dose of 50 mg/kg) daily via oral gavage for the duration of the experiment. A control group should receive the vehicle only.

-

Clinical Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the feces. A Disease Activity Index (DAI) score can be calculated based on these parameters.

-

Histological Analysis: At the end of the experiment, sacrifice the mice and collect the colon. The tissue can then be fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation, ulceration, and tissue damage.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines, such as IL-1β, in the colon tissue homogenates.

-

Microbiota Analysis: Analyze the fecal or cecal content to assess changes in the gut microbiota composition, particularly the populations of aerobic and anaerobic bacteria.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action and the specific signaling pathways modulated by this compound are not yet fully elucidated. However, based on its biological activities, some potential mechanisms can be proposed.

The antifungal activity of this compound is likely related to its ability to disrupt the fungal cell membrane or interfere with essential metabolic pathways.[8] The requirement of the aldehyde and hydroxyl groups for its activity suggests that these functional groups may be involved in binding to a specific molecular target within the fungal cell.[8]

The anti-inflammatory effects of this compound in the context of intestinal inflammation appear to be multifaceted. The reduction in the population of the pro-inflammatory fungus C. albicans and the restoration of a healthier balance of gut microbiota likely contribute significantly to the amelioration of inflammation.[2] Additionally, this compound may have direct effects on host immune cells, although this has not been explicitly demonstrated. The observed decrease in the pro-inflammatory cytokine IL-1β in this compound-treated mice suggests an interference with inflammatory signaling cascades.[2] However, further research is needed to identify the specific host cell receptors and signaling pathways that are targeted by this compound.

Conclusion

2,3-Dihydroxy-4-methoxybenzaldehyde is a promising small molecule with potent antifungal and anti-inflammatory properties. Its efficacy against drug-resistant fungal strains and its beneficial effects in a preclinical model of colitis highlight its potential for further investigation and development as a therapeutic agent. Future research should focus on elucidating its precise mechanism of action, identifying its molecular targets, and further evaluating its safety and efficacy in more advanced preclinical models.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. A Small Aromatic Compound Has Antifungal Properties and Potential Anti-Inflammatory Effects against Intestinal Inflammation [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. allindianpatents.com [allindianpatents.com]

- 5. A Small Aromatic Compound Has Antifungal Properties and Potential Anti-Inflammatory Effects against Intestinal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [lilloa.univ-lille.fr]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

An In-depth Technical Guide to 2,3-dihydroxy-4-methoxybenzaldehyde: Discovery, Origin, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dihydroxy-4-methoxybenzaldehyde, a significant intermediate in the synthesis of various biologically active molecules. The document details its initial discovery and synthesis, explores its natural origins, and presents both historical and modern synthetic methodologies. A summary of its physicochemical properties and spectroscopic data is provided for reference. While the biological activities of its isomers are well-documented, this guide also addresses the current knowledge regarding the specific biological role of 2,3-dihydroxy-4-methoxybenzaldehyde, highlighting a key area for future research.

Introduction

2,3-dihydroxy-4-methoxybenzaldehyde is a substituted aromatic aldehyde that has garnered attention primarily as a crucial building block in the synthesis of complex organic molecules. Its structural features, including a catechol-like moiety and a methoxy group, make it a versatile precursor for the development of novel therapeutic agents. This guide aims to consolidate the available scientific information on this compound, providing a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Discovery and Origin

The first synthesis of 2,3-dihydroxy-4-methoxybenzaldehyde is attributed to the work of Mauthner, who likely prepared it via a Gattermann formylation of the corresponding substituted phenol. For many years, this compound was primarily a subject of academic interest in the field of synthetic organic chemistry.

While many of its isomers, such as vanillin and isovanillin, are well-known natural flavor compounds, the natural occurrence of 2,3-dihydroxy-4-methoxybenzaldehyde was not widely reported until recently. According to the PubChem database, this compound has been identified in Chamaecrista flexuosa, a flowering plant in the legume family.[1] This discovery opens up new avenues for research into its biosynthetic pathway and its ecological role.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 2,3-dihydroxy-4-methoxybenzaldehyde is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of 2,3-dihydroxy-4-methoxybenzaldehyde

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₄ | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| CAS Number | 4055-69-0 | [2] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not explicitly stated |

Spectroscopic data is crucial for the unambiguous identification and characterization of 2,3-dihydroxy-4-methoxybenzaldehyde. A summary of available spectroscopic information is provided in Table 2.

Table 2: Spectroscopic Data for 2,3-dihydroxy-4-methoxybenzaldehyde

| Technique | Data Highlights |

| ¹H NMR | Spectral data available, specific shifts depend on solvent. |

| ¹³C NMR | Spectral data available. |

| IR Spectroscopy | Expected to show characteristic peaks for hydroxyl, aldehyde, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | Expected to show a molecular ion peak corresponding to its molecular weight. |

Experimental Protocols

Classical Synthesis: Gattermann Formylation

The Gattermann reaction is a classic method for the formylation of aromatic compounds. For the synthesis of 2,3-dihydroxy-4-methoxybenzaldehyde, the starting material would be 3-methoxy-1,2-benzenediol (3-methoxycatechol).

Reaction Scheme:

Caption: Gattermann formylation of 3-methoxy-1,2-benzenediol.

General Protocol:

-

To a solution of 3-methoxy-1,2-benzenediol in a suitable anhydrous solvent (e.g., ether), add a Lewis acid catalyst such as aluminum chloride.

-

Cool the mixture in an ice bath.

-

Introduce anhydrous hydrogen cyanide (HCN) and pass a stream of dry hydrogen chloride (HCl) gas through the solution.

-

Stir the reaction mixture at a low temperature for several hours.

-

After the reaction is complete, carefully quench the reaction with ice water.

-

The product can then be extracted with an organic solvent and purified by crystallization or chromatography.

Note: This reaction involves highly toxic reagents (HCN) and should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety precautions.

Modern Multi-step Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde

A detailed, nine-step synthesis for an isotopically labeled version of the target molecule has been reported, which can be adapted for the synthesis of the unlabeled compound.[3] This synthetic route offers a more controlled and scalable approach compared to the classical Gattermann reaction.

Synthetic Workflow:

Caption: Multi-step synthesis of isotopically labeled 2,3-dihydroxy-4-methoxybenzaldehyde.

Detailed Protocol Summary:

The synthesis commences with the reaction of glutaric monomethyl ester chloride with [¹³C]-labeled lithium dimethylcuprate to introduce the isotopic label.[3] This is followed by an intramolecular Claisen condensation to form the cyclic dione intermediate. Aromatization yields 1,3-dimethoxybenzene. The final steps involve a sequence of reactions including formylation, Baeyer-Villiger oxidation, hydrolysis, methylation, another ortho-formylation, and finally selective demethylation to yield the desired product.[3] For the unlabeled compound, standard methyl iodide would be used in the initial step.

Biological Activity and Signaling Pathways

While 2,3-dihydroxy-4-methoxybenzaldehyde is a key intermediate in the synthesis of biologically active compounds, including vascular disrupting agents, there is limited direct research on its own biological effects and mechanism of action.[3]

In contrast, its isomer, 2-hydroxy-4-methoxybenzaldehyde, has been the subject of more extensive biological investigation. It has been shown to possess a range of activities including antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[4][5] For instance, it can disrupt ergosterol biosynthesis in fungi and modulate redox metabolism.[6]

The biological activity of other dihydroxybenzaldehyde derivatives has also been explored. For example, 3-Bromo-4,5-dihydroxybenzaldehyde has been shown to enhance the levels of reduced glutathione via the Nrf2-mediated pathway in human keratinocytes.[7] Another derivative, 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone, has demonstrated the ability to suppress cell proliferation and induce apoptosis in multiple myeloma via the PI3K/Akt/mTOR signaling pathway.[8]

The lack of specific data for 2,3-dihydroxy-4-methoxybenzaldehyde presents a significant opportunity for future research. Its structural similarity to other biologically active benzaldehydes suggests that it may also possess interesting pharmacological properties.

Potential Signaling Pathways for Investigation:

Based on the activities of related compounds, the following signaling pathways could be relevant for future studies on 2,3-dihydroxy-4-methoxybenzaldehyde:

Caption: Potential signaling pathways for investigation.

Conclusion and Future Directions

2,3-dihydroxy-4-methoxybenzaldehyde is a valuable synthetic intermediate with a confirmed natural origin. While its primary role to date has been in the construction of more complex, biologically active molecules, its own pharmacological profile remains largely unexplored. The detailed synthetic protocols now available, coupled with its structural similarity to other bioactive benzaldehydes, provide a strong impetus for further investigation. Future research should focus on elucidating its biological activities, particularly in the areas of cancer, inflammation, and infectious diseases, and identifying its molecular targets and interactions with key signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing molecule.

References

- 1. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroxy-4-methoxybenzaldehyde | C8H8O4 | CID 11557352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. scispace.com [scispace.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

DHMB mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Dihydroxy-methoxybenzaldehydes (DHMB)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acronym this compound is utilized in scientific literature to refer to several isomers of dihydroxy-methoxybenzaldehyde, each with distinct biological activities. This guide focuses on the two most prominently researched isomers: 3,4-dihydroxybenzaldehyde (also known as protocatechuic aldehyde) and 2-hydroxy-4-methoxybenzaldehyde. 3,4-dihydroxybenzaldehyde has demonstrated significant anti-inflammatory, antioxidant, and anticancer properties, primarily through the inhibition of the NF-κB signaling pathway and DNA topoisomerase II. In contrast, 2-hydroxy-4-methoxybenzaldehyde is recognized for its potent antifungal activity, which is achieved by disrupting ergosterol biosynthesis and the redox metabolism in fungi. This document provides a detailed overview of the mechanisms of action for these compounds, supported by available quantitative data, experimental methodologies, and visual representations of the key signaling pathways.

Disambiguation of "this compound"

It is crucial to note that "this compound" is not a unique identifier and can refer to various isomers of dihydroxy-methoxybenzaldehyde. The biological activities and mechanisms of action differ significantly between these isomers. This guide will primarily focus on 3,4-dihydroxybenzaldehyde and 2-hydroxy-4-methoxybenzaldehyde due to the greater availability of research on their mechanisms.

3,4-Dihydroxybenzaldehyde: Anti-inflammatory, Antioxidant, and Anticancer Mechanisms

3,4-Dihydroxybenzaldehyde is a phenolic aldehyde with a range of biological effects, including anti-inflammatory, anti-allergic, antioxidant, and anticancer activities.[1]

Anti-inflammatory and Anti-Allergic Mechanism: Inhibition of the NF-κB Signaling Pathway

A key mechanism of action for 3,4-dihydroxybenzaldehyde is its ability to suppress inflammatory and allergic responses by inhibiting the NF-κB signaling pathway.[2] In response to stimuli such as IgE/BSA, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines. 3,4-dihydroxybenzaldehyde intervenes in this pathway by modulating the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[2]

Signaling Pathway Diagram:

Caption: Inhibition of the NF-κB signaling pathway by 3,4-dihydroxybenzaldehyde.

Anticancer Mechanism: Inhibition of DNA Topoisomerase II and Induction of Apoptosis

3,4-Dihydroxybenzaldehyde exhibits anticancer properties by selectively inhibiting human DNA topoisomerase II.[1] This inhibition can lead to errors in DNA replication and repair, ultimately triggering apoptosis in cancer cells. Additionally, it has been shown to induce S-phase arrest and apoptosis in HT-29 human colorectal cancer cells by stimulating the p27KIP1-Cyclin A/D1-CDK2 and mitochondrial apoptotic pathways.[1]

Antioxidant Mechanism: Quenching of Reactive Oxygen and Nitrogen Species

This compound also functions as a potent antioxidant. It has been shown to protect human blood cells from oxidative damage induced by hexavalent chromium by quenching reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] This protective effect is associated with a reduction in lipid and protein oxidation and the restoration of antioxidant enzyme activities.[3]

Experimental Workflow for Antioxidant Activity Assessment:

Caption: Experimental workflow to assess the antioxidant activity of 3,4-dihydroxybenzaldehyde.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| DNA Topoisomerase II IC50 | 150 µM | Human | [1] |

| DNA Topoisomerase I IC50 | >200 µM | Human | [1] |

| Mammalian Polymerases IC50 | >200 µM | Mammalian | [1] |

| Anti-proliferative Concentration | 362 µM | HT-29 cells | [1] |

| Antibacterial Activity (MRSA) | 0.01 µg/ml | S. aureus | [1] |

Experimental Protocols

Detailed, step-by-step experimental protocols are not fully available in the reviewed literature. However, the methodologies employed in the cited studies include:

-

Western Blotting: Used to determine the expression levels of proteins involved in signaling pathways, such as NF-κB p65 and IκBα. This typically involves cell lysis, protein quantification, SDS-PAGE, transfer to a membrane, incubation with primary and secondary antibodies, and detection.[4]

-

MTT Assay: A colorimetric assay to assess cell viability and proliferation.

-

TTC Staining: Used to visualize cerebral infarcts in animal models of ischemia/reperfusion injury.[4]

-

Single Cell Gel Electrophoresis (Comet Assay): Employed to detect DNA damage in lymphocytes.[3]

-

Measurement of ROS/RNS: Likely involves fluorescent probes that react with reactive species, followed by quantification using techniques like fluorometry or flow cytometry.[3]

2-Hydroxy-4-methoxybenzaldehyde: Antifungal Mechanism

2-Hydroxy-4-methoxybenzaldehyde is another isomer sometimes referred to as HMB (a different acronym from the leucine metabolite). Its primary mechanism of action is directed against fungal pathogens.

Disruption of Ergosterol Biosynthesis and Redox Metabolism

Transcriptome analysis of Fusarium graminearum treated with 2-hydroxy-4-methoxybenzaldehyde revealed that its antifungal activity stems from the disruption of two critical cellular processes:

-

Ergosterol Biosynthesis: The compound down-regulates the expression of several genes (Erg2, Erg5, Erg6, Erg7, Erg9, Erg24, and Erg27) that are essential for the synthesis of ergosterol, a vital component of fungal cell membranes.[5]

-

Redox Metabolism: It also impacts the redox state of the fungal cells.[5]

Logical Relationship Diagram:

Caption: Antifungal mechanism of 2-hydroxy-4-methoxybenzaldehyde.

Quantitative Data Summary

Specific quantitative data such as MIC (Minimum Inhibitory Concentration) or IC50 values for the antifungal activity of 2-hydroxy-4-methoxybenzaldehyde were not detailed in the provided search results.

Experimental Protocols

The primary methodology cited for elucidating the antifungal mechanism was:

-

Transcriptome Analysis (RNA-Seq): This powerful technique was used to analyze the changes in gene expression in Fusarium graminearum after treatment with 2-hydroxy-4-methoxybenzaldehyde, providing insights into the affected pathways.[5]

Conclusion

The term "this compound" encompasses a group of dihydroxy-methoxybenzaldehyde isomers with diverse and specific mechanisms of action. 3,4-dihydroxybenzaldehyde is a promising candidate for anti-inflammatory, antioxidant, and anticancer therapies, with its primary targets being the NF-κB pathway and DNA topoisomerase II. On the other hand, 2-hydroxy-4-methoxybenzaldehyde presents a distinct antifungal mechanism by disrupting ergosterol biosynthesis and redox balance in fungi. Further research is warranted to fully elucidate the therapeutic potential of these compounds, including more detailed investigations into their signaling pathways and the development of standardized experimental protocols to facilitate comparative studies. Drug development professionals should consider the specific isomeric form of this compound when evaluating its potential for therapeutic applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Anti-Allergic Effect of 3,4-Dihydroxybenzaldehyde Isolated from Polysiphonia morrowii in IgE/BSA-Stimulated Mast Cells and a Passive Cutaneous Anaphylaxis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-Dihydroxybenzaldehyde quenches ROS and RNS and protects human blood cells from Cr(VI)-induced cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]

A Technical Guide to the Biological Activity of 2,3-Dihydroxy-4-Methoxybenzaldehyde and its Isomer 2-Hydroxy-4-Methoxybenzaldehyde

Disclaimer: This technical guide addresses the biological activity of 2,3-dihydroxy-4-methoxybenzaldehyde. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of data on the biological functions of this specific compound. In contrast, its structural isomer, 2-hydroxy-4-methoxybenzaldehyde (HMB), is the subject of extensive research. Given the potential for structural ambiguity and the user's interest in the bioactivity of this class of molecules, this guide will primarily focus on the well-documented biological activities of 2-hydroxy-4-methoxybenzaldehyde, while also presenting any available information on related dihydroxybenzaldehyde derivatives to provide a broader context.

Introduction to 2-Hydroxy-4-Methoxybenzaldehyde (HMB)

2-Hydroxy-4-methoxybenzaldehyde (HMB) is a naturally occurring phenolic compound and a structural isomer of vanillin.[1] It is found in various medicinal plants, including those from the genera Decalepis, Hemidesmus, Mondia, Periploca, and Sclerocarya.[2][3] HMB is recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects.[2][3] Its broad spectrum of activity has positioned it as a compound of interest for further investigation in drug discovery and development.

Biological Activities of 2-Hydroxy-4-Methoxybenzaldehyde (HMB)

Antifungal Activity

HMB has demonstrated potent antifungal activity, particularly against the phytopathogenic fungus Fusarium graminearum.[2] The primary mechanism of its antifungal action involves the disruption of the fungal cell membrane integrity by inhibiting ergosterol biosynthesis.[2] This leads to a cascade of downstream effects, including a significant increase in intracellular reactive oxygen species (ROS) and hydrogen peroxide (H₂O₂) levels, indicating a disruption of the fungal redox metabolism.[2]

Quantitative Data on Antifungal Activity of HMB against F. graminearum

| Parameter | Concentration | Result | Reference |

| Ergosterol Content Reduction | 1/4 MIC | 22.16% decrease | [2] |

| 1/2 MIC | 36.13% decrease | [2] | |

| MIC | 61.78% decrease | [2] | |

| Intracellular ROS Levels | MIC | 22-fold increase | [2] |

| Hydrogen Peroxide (H₂O₂) Content | MIC | 146.03% increase | [2] |

Antibacterial Activity

HMB exhibits significant antibacterial properties against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] Its mechanism of action is primarily attributed to the disruption of the bacterial cell membrane, leading to the leakage of intracellular components.[5] Furthermore, HMB has been shown to inhibit the production of the virulence factor staphyloxanthin in MRSA and can eradicate pre-formed biofilms.[4]

Quantitative Data on Antibacterial Activity of HMB

| Bacterial Strain | MIC (Minimum Inhibitory Concentration) | MBC (Minimum Bactericidal Concentration) | Reference |

| Staphylococcus aureus | 1024 µg/mL | 2 x MIC | [4][5] |

| Gram-positive bacteria | 100-200 µg/mL | Not specified | |

| Gram-negative bacteria | 125-200 µg/mL | Not specified | |

| Candida albicans | 150 µg/mL | Not specified |

Antioxidant Activity

Extracts containing HMB have shown notable antioxidant activity. This is attributed to its ability to scavenge free radicals, a property common to many phenolic compounds. The antioxidant potential of HMB has been evaluated using various in vitro assays.

Quantitative Data on Antioxidant Activity of HMB

| Assay | Concentration | Result | Reference |

| DPPH Radical Scavenging | 100 ppm | 67.3% activity | |

| β-carotene Linoleate Model | 100 ppm | 69.64% activity | |

| Hydroxyl Radical Scavenging | 100 ppm | 48.26% activity |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of HMB against a bacterial strain.

-

Preparation of HMB Stock Solution: Dissolve a known weight of HMB in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the HMB stock solution in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

-

Bacterial Inoculum Preparation: Culture the test bacterium overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the HMB dilutions. Include a positive control (broth with bacteria, no HMB) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of HMB at which there is no visible growth (turbidity) of the bacteria.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of HMB.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Preparation of HMB Solutions: Prepare a series of dilutions of HMB in methanol at various concentrations.

-

Reaction Mixture: In a set of test tubes or a 96-well plate, mix a specific volume of each HMB dilution with a fixed volume of the DPPH solution. A common ratio is 1:1 or 1:2 (e.g., 1 mL of HMB solution and 1 mL of DPPH solution).

-

Control and Blank: Prepare a positive control using a known antioxidant like ascorbic acid. Prepare a blank containing only methanol and the DPPH solution.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100

Signaling Pathways Modulated by Benzaldehyde Derivatives

While specific signaling pathways for 2,3-dihydroxy-4-methoxybenzaldehyde are not documented, research on HMB and other related benzaldehyde derivatives provides insights into their potential mechanisms of action at the molecular level.

HOG-MAPK Pathway in Fusarium graminearum

The antifungal activity of HMB against F. graminearum is linked to the modulation of the High Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is crucial for the fungus's response to osmotic and oxidative stress. HMB treatment has been shown to regulate the expression of key genes within this pathway, including Hog1, Ssk1, Ssk2, and Pbs2.

References

- 1. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

DHMB as a Natural Antifungal Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-dihydroxy-3-methyl-1,4-benzoquinone (DHMB) is a naturally occurring benzoquinone that has demonstrated significant potential as an antifungal agent. This document provides a comprehensive technical overview of this compound, including its quantitative antifungal efficacy, detailed experimental protocols for its evaluation, and an exploration of its proposed mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antifungal therapeutics.

Antifungal Efficacy of this compound: Quantitative Data

This compound has been shown to exhibit inhibitory activity against a range of fungal pathogens. The following tables summarize the available quantitative data on its antifungal potency.

Table 1: In Vitro Antifungal Activity of this compound against Planktonic Fungal Cells

| Fungal Species | Strain | Method | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) | Reference |

| Candida albicans | ATCC 90028 | Broth Microdilution | 8.21 | Not Reported | |

| Candida albicans | Clinical Isolate (Fluconazole-Resistant) | Not Specified | Not Specified | Not Reported | |

| Candida albicans | Clinical Isolate (Caspofungin-Resistant) | Not Specified | Not Specified | Not Reported | |

| Cryptococcus neoformans | Clinical Strain | Disc Diffusion | Inactive | 0 | |

| Pseudomonas aeruginosa | Clinical Strain | Disc Diffusion | Not Applicable | 20 | |

| Salmonella spp. | Clinical Strain | Disc Diffusion | Not Applicable | 10-20 | |

| Proteus spp. | Clinical Strain | Disc Diffusion | Not Applicable | 10-20 | |

| Klebsiella pneumoniae | Clinical Strain | Disc Diffusion | Not Applicable | 10-20 | |

| Escherichia coli | Clinical Strain | Disc Diffusion | Not Applicable | 10-20 | |

| Staphylococcus aureus | Clinical Strain | Disc Diffusion | Not Applicable | 10-20 | |

| Shigella dysentriae | Clinical Strain | Disc Diffusion | Not Applicable | 10-20 |

Table 2: Activity of this compound against Candida albicans Biofilms

| Assay | Concentration | Effect | Reference |

| Biofilm Formation | Not Specified | Reduction in biofilm formation | |

| Hyphal Growth | Not Specified | Reduction in hyphal growth |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

-

This compound

-

Fungal isolate (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator (35°C)

-

0.5 McFarland standard

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

-

Inoculum Preparation: a. Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. b. Select several distinct colonies and suspend them in sterile saline. c. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve the desired final concentration range.

-

Inoculation and Incubation: a. Add the prepared fungal inoculum to each well containing the this compound dilutions. b. Include a positive control (inoculum without this compound) and a negative control (medium without inoculum). c. Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: a. The MIC is defined as the lowest concentration of this compound at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 530 nm.

Fungal Biofilm Inhibition Assay

This protocol is used to assess the ability of this compound to prevent the formation of fungal biofilms.

Objective: To quantify the inhibition of fungal biofilm formation by this compound.

Materials:

-

This compound

-

Fungal isolate (e.g., Candida albicans)

-

RPMI-1640 medium

-

Sterile 96-well flat-bottom polystyrene plates

-

Crystal Violet (0.1% w/v)

-

Ethanol (95%)

-

Microplate reader

Procedure:

-

Inoculum Preparation: Prepare the fungal inoculum as described in the Broth Microdilution protocol (Section 3.1).

-

Biofilm Formation and Treatment: a. Add the fungal inoculum to the wells of a 96-well plate. b. Immediately add various concentrations of this compound to the wells. c. Include a positive control (inoculum without this compound) and a negative control (medium only). d. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

Biofilm Quantification (Crystal Violet Staining): a. Gently wash the wells with PBS to remove non-adherent cells. b. Air dry the plate. c. Stain the biofilms by adding 0.1% Crystal Violet to each well and incubating for 15 minutes. d. Wash away the excess stain with water and air dry the plate. e. Solubilize the stain by adding 95% ethanol to each well. f. Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Mechanism of Action

The precise antifungal mechanism of this compound is still under investigation, but current evidence points towards a multi-targeted approach involving the disruption of the fungal cell membrane and the induction of oxidative stress.

Disruption of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Disruption of ergosterol biosynthesis is a well-established target for many antifungal drugs, including azoles. It is hypothesized that this compound may interfere with one or more enzymatic steps in the ergosterol biosynthesis pathway. This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's structure and function.

Induction of Oxidative Stress

Another proposed mechanism of this compound's antifungal action is the induction of oxidative stress. This involves the generation of reactive oxygen species (ROS) within the fungal cell. ROS, such as superoxide anions and hydrogen peroxide, can cause widespread damage to cellular components, including lipids, proteins, and DNA. The accumulation of ROS can overwhelm the fungal cell's antioxidant defense systems, leading to cell death. It is plausible that this compound, as a quinone, can participate in redox cycling, thereby generating ROS. This oxidative damage can lead to lipid peroxidation of the cell membrane, further compromising its integrity, and can also trigger apoptosis-like cell death pathways.

Conclusion and Future Directions

This compound is a promising natural antifungal compound with demonstrated activity against clinically relevant fungi, including drug-resistant strains of Candida albicans. Its dual mechanism of action, targeting both ergosterol biosynthesis and inducing oxidative stress, makes it an attractive candidate for further development.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the ergosterol biosynthesis pathway.

-

Characterizing the specific signaling pathways involved in this compound-induced oxidative stress.

-

Conducting comprehensive structure-activity relationship (SAR) studies to optimize the antifungal potency and pharmacological properties of this compound derivatives.

-

Evaluating the in vivo efficacy and safety of this compound in animal models of fungal infections.

A deeper understanding of this compound's antifungal properties will be crucial for its potential translation into a clinically useful therapeutic agent.

The Anti-inflammatory Effects of Dihydroxy-Methoxybenzaldehyde (DHMB) and Its Isomers: A Technical Guide

Introduction

Chronic inflammation is a significant contributing factor to a myriad of diseases, including inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents has led researchers to explore various natural and synthetic compounds. Among these, dihydroxy-methoxybenzaldehyde (DHMB) and its structural isomers have emerged as promising candidates due to their demonstrated effects on key inflammatory pathways. This technical guide provides a comprehensive overview of the current scientific understanding of the anti-inflammatory properties of this compound, with a focus on its isomers for which significant experimental data are available. It is intended for researchers, scientists, and drug development professionals.

Core Anti-inflammatory Mechanisms

The anti-inflammatory activity of this compound isomers, such as 2,4-dihydroxybenzaldehyde (DHD) and 3,4-dihydroxybenzaldehyde (DBD), is attributed to their ability to modulate critical signaling pathways and reduce the production of pro-inflammatory mediators. The primary mechanisms include the inhibition of the NF-κB and MAPK signaling pathways, the downregulation of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the reduction of reactive oxygen species (ROS).

Inhibition of NF-κB and MAPK Signaling Pathways

Nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) are central regulators of the inflammatory response.[1][2][3] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), these pathways activate the transcription of numerous pro-inflammatory genes.[1][3]

Studies on 3,4-dihydroxybenzaldehyde (DBD) have shown that it suppresses the activation of NF-κB and inhibits the phosphorylation of p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinases (ERK1/2) in LPS-treated microglial cells.[4] This inhibition leads to a significant reduction in the production of inflammatory mediators.[4] The general scheme of MAPK signaling involves a three-tiered kinase cascade (MAPKKK -> MAPKK -> MAPK) that transduces extracellular signals to elicit cellular responses.[5][6]

Downregulation of iNOS and COX-2

The enzymes iNOS and COX-2 are key drivers of the inflammatory response, producing nitric oxide (NO) and prostaglandins, respectively.[7][8] High levels of these mediators contribute to vasodilation, pain, and tissue damage.[7][9] Experimental data shows that 2,4-dihydroxybenzaldehyde (DHD) suppresses the expression of both iNOS and COX-2 in LPS-stimulated macrophage cells.[10] Similarly, 3,4-dihydroxybenzaldehyde (DBD) was found to decrease levels of prostaglandin E2 (PGE2), a major product of COX-2 activity.[4]

Reduction of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) orchestrate the inflammatory cascade.[11][12] this compound isomers have been shown to effectively reduce the secretion of these critical signaling molecules. Specifically, 3,4-dihydroxybenzaldehyde (DBD) significantly decreased the levels of TNF-α, IL-1β, and IL-6 in activated microglial cells.[4]

Attenuation of Oxidative Stress

Inflammation is intrinsically linked with oxidative stress, where an overproduction of reactive oxygen species (ROS) can lead to cellular damage.[13][14] Certain this compound-related compounds have demonstrated the ability to mitigate oxidative stress. For instance, 2,4-dihydroxybenzaldehyde (DHD) was able to slightly decrease ROS levels in stimulated macrophages.[10] Another related compound, 2-hydroxy-4-methoxybenzaldehyde, significantly increased intracellular ROS levels in the fungus Fusarium graminearum, suggesting a complex, context-dependent role in redox metabolism.[15] However, in mammalian cells, isomers like 3-bromo-4,5-dihydroxybenzaldehyde have been shown to reduce PM2.5-induced ROS generation.[16]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound isomers on various inflammatory markers.

Table 1: Effect of 3,4-Dihydroxybenzaldehyde (DBD) on Pro-inflammatory Mediators in LPS-stimulated BV2 Microglial Cells [4]

| Concentration | TNF-α Reduction | IL-1β Reduction | IL-6 Reduction | PGE2 Reduction |

| 0.01 µM | Significant | Significant | Significant | Significant |

| 0.1 µM | Significant | Significant | Significant | Significant |

| 1 µM | Significant | Significant | Significant | Significant |

Table 2: Effect of 2,4-Dihydroxybenzaldehyde (DHD) on Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages [10]

| Concentration | NO Production Inhibition |

| 0.02 mM | Dose-dependent suppression |

| 0.05 mM | Dose-dependent suppression |

| 0.1 mM | Dose-dependent suppression |

Experimental Protocols

This section details the methodologies used in key experiments to evaluate the anti-inflammatory effects of this compound isomers.

In Vitro Anti-inflammatory Assays

-

Cell Culture and Stimulation:

-

RAW 264.7 Macrophages: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[10]

-

BV2 Microglial Cells: These cells are used as a model for neuroinflammation and are cultured under standard conditions. Inflammation is induced by treatment with LPS.[4]

-

-

Nitric Oxide (NO) Production Assay (Griess Reaction):

-

Cells are seeded in 24-well plates and treated with various concentrations of the test compound (e.g., DHD) for a specified period.

-

LPS (1 µg/mL) is added to stimulate NO production.

-

After 24 hours of incubation, the culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) is measured by mixing the supernatant with Griess reagent.

-

Absorbance is read at 540 nm, and the nitrite concentration is determined using a standard curve.[10]

-

-

Cytokine Measurement (ELISA):

-

Cells are treated with the test compound and stimulated with LPS.

-

After incubation, the cell culture supernatant is collected.

-

The concentrations of TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4]

-

-

Western Blot Analysis for Protein Expression (iNOS, COX-2, p-MAPKs):

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phosphorylated forms of p38, JNK, ERK, and NF-κB p65, as well as a loading control (e.g., β-actin or GAPDH).

-

The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][10]

-

-

Reactive Oxygen Species (ROS) Measurement:

-

Cells are treated with the test compound and LPS.

-

After incubation, cells are treated with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

The fluorescence intensity, which is proportional to the intracellular ROS level, is measured using a fluorometer or flow cytometer.[10]

-

In Vivo Models of Inflammation

-

Dextran Sulfate Sodium (DSS)-Induced Colitis Model: This is a widely used model to study intestinal inflammation that resembles human ulcerative colitis.[17][18][19]

-

Animal Model: C57BL/6 or BALB/c mice are typically used.

-

Induction: Acute colitis is induced by administering 1.5% to 5% (w/v) DSS in the drinking water for 5-7 consecutive days. Chronic colitis can be induced by administering multiple cycles of DSS separated by periods of regular drinking water.[17][18]

-

Treatment: this compound (or its isomers) can be administered via oral gavage daily before and/or during DSS administration.

-

Assessment:

-

Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool.

-

Histological Analysis: At the end of the experiment, colons are excised, and sections are stained with hematoxylin and eosin (H&E) to assess mucosal damage, crypt loss, and inflammatory cell infiltration.

-

Myeloperoxidase (MPO) Activity: Colonic tissue can be assayed for MPO activity as a marker of neutrophil infiltration.[20]

-

Cytokine Levels: Colon tissue homogenates can be analyzed for pro-inflammatory cytokine levels via ELISA or qRT-PCR.[20]

-

-

Conclusion and Future Directions

The available evidence strongly suggests that dihydroxy-methoxybenzaldehyde and its isomers possess significant anti-inflammatory properties. Their ability to target fundamental inflammatory pathways, including NF-κB and MAPK, and reduce the expression of key mediators like iNOS, COX-2, and pro-inflammatory cytokines, makes them compelling candidates for further investigation.

Future research should focus on:

-

Directly comparing the anti-inflammatory potency of different this compound isomers (2,3-, 2,4-, 3,4-, etc.) to identify the most effective structures.

-

Conducting more extensive in vivo studies in various models of inflammatory disease to validate the in vitro findings.

-

Investigating the pharmacokinetic and toxicological profiles of these compounds to assess their potential as therapeutic agents.

-

Elucidating the precise molecular targets to refine their mechanism of action.

By addressing these areas, the scientific community can fully unlock the therapeutic potential of this compound and its derivatives in the treatment of inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Activation of JNK and p38 MAPK Mediated by ZDHHC17 Drives Glioblastoma Multiforme Development and Malignant Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Intestinal epithelial cells in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NOS2 and COX-2 Co-Expression Promotes Cancer Progression: A Potential Target for Developing Agents to Prevent or Treat Highly Aggressive Breast Cancer [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. IL-1beta and IL-6 act synergistically with TNF-alpha to alter cardiac contractile function after burn trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inflammatory cytokines IL-1 alpha, IL-1 beta, IL-6, and TNF-alpha impart neuroprotection to an excitotoxin through distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intestinal Epithelial Cells Adapt to Chronic Inflammation through Partial Genetic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intestinal Epithelial Cells Respond to Chronic Inflammation and Dysbiosis by Synthesizing H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]

- 16. Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mpbio.com [mpbio.com]

- 20. socmucimm.org [socmucimm.org]

The Therapeutic Potential of 2,3-Dihydroxy-4-methoxybenzaldehyde (DHMB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxy-4-methoxybenzaldehyde (DHMB) is a small aromatic organic compound that has emerged as a molecule of interest for its significant therapeutic potential.[1][2] Chemically, it is a benzaldehyde derivative with the formula C₈H₈O₄ and a molecular weight of 168.15 g/mol .[1][3] Initially identified for its antifungal properties, recent studies have illuminated its potent anti-inflammatory effects, particularly in the context of intestinal inflammation.[1][4] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, preclinical data, and potential applications in drug development.

Mechanism of Action

The therapeutic effects of this compound are primarily attributed to its dual antifungal and anti-inflammatory activities.

Anti-inflammatory Activity

While the precise molecular targets of this compound are still under investigation, its anti-inflammatory mechanism is believed to involve the modulation of key signaling pathways implicated in the inflammatory response. Benzaldehyde derivatives have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] This is often achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[8][9] this compound is hypothesized to interfere with this cascade, thereby reducing the expression and release of these critical inflammatory mediators.[6]

References

- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 4. In Vitro Antifungal Activity and Mode of Action of 2',4'-Dihydroxychalcone against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

DHMB in Candida albicans Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans remains a significant opportunistic fungal pathogen, capable of causing a wide spectrum of diseases from superficial mucosal infections to life-threatening systemic candidiasis. The emergence of antifungal resistance necessitates the discovery and development of novel therapeutic agents. 2,3-dihydroxy-4-methoxybenzaldehyde (DHMB), a small aromatic compound, has been identified as a promising antifungal agent with significant activity against C. albicans, including strains resistant to conventional drugs like fluconazole and caspofungin.[1][2] This technical guide provides a comprehensive overview of the current research on this compound's activity against C. albicans, its effects on key virulence factors, and detailed experimental protocols for its study.

Antifungal Activity of this compound

This compound exhibits potent fungicidal activity against C. albicans. Its efficacy has been demonstrated against both standard laboratory strains and clinical isolates, including those exhibiting resistance to commonly used antifungal drugs.

Quantitative Data Summary

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's effectiveness. The following tables summarize the reported MIC values for this compound against various C. albicans strains and compare its activity with established antifungal drugs.

| Compound | C. albicans Strain(s) | MIC (µg/mL) | Reference |

| This compound | Not Specified | 8 | [2] |

| Caspofungin | Not Specified | 0.03 | [2] |

| Fluconazole | Not Specified | 0.25 | [2] |

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Standard Antifungals against C. albicans.

| C. albicans Isolate | Resistance Profile | This compound Activity | Reference |

| Clinical Isolate 1 | Caspofungin-resistant | Effective | [1][2] |

| Clinical Isolate 2 | Fluconazole-resistant | Effective | [1][2] |

Table 2: Efficacy of this compound against Drug-Resistant Clinical Isolates of C. albicans.

Mechanism of Action and Effects on Virulence Factors

While the precise molecular targets of this compound in C. albicans are still under investigation, current research indicates that its antifungal activity is linked to the disruption of key virulence traits, including hyphal morphogenesis and biofilm formation.

Inhibition of Hyphal Growth

The morphological transition from yeast to hyphal form is a critical virulence factor for C. albicans, enabling tissue invasion and immune evasion. This compound has been shown to effectively inhibit this transition. The aldehyde group and the phenolic hydroxyl groups in this compound's structure are crucial for its anti-hyphal activity.[2]

Disruption of Biofilm Formation

C. albicans biofilms are structured communities of cells encased in an extracellular matrix, which confers high levels of resistance to antifungal agents and host immune defenses. This compound has demonstrated the ability to inhibit biofilm formation, a critical attribute for a potential therapeutic agent.

Signaling Pathways in Candida albicans and Potential this compound Intervention

The virulence of C. albicans is controlled by complex signaling networks. The Ras1-cAMP-PKA and the MAPK pathways are central to the regulation of hyphal growth and biofilm formation. Based on the observed phenotypic effects of this compound, it is hypothesized that this compound may exert its effects by modulating one or more components of these pathways.

Ras1-cAMP-PKA Pathway

This pathway is a key regulator of morphogenesis in C. albicans. Activation of Ras1 leads to the stimulation of adenylyl cyclase (Cyr1), resulting in an increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream transcription factors, most notably Efg1, a critical regulator of hyphal-specific gene expression.

Figure 1: The Ras1-cAMP-PKA signaling pathway in C. albicans and hypothesized points of inhibition by this compound.

MAPK Signaling Pathways